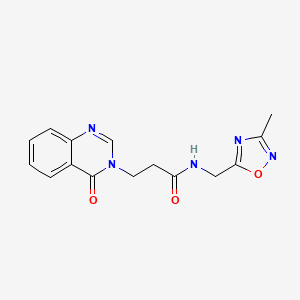

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid heterocyclic compound featuring a 1,2,4-oxadiazole ring linked via a methyl-propanamide bridge to a 4-oxoquinazolinone moiety. The 1,2,4-oxadiazole scaffold is recognized for its metabolic stability and role in drug design, while the quinazolinone group is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-10-18-14(23-19-10)8-16-13(21)6-7-20-9-17-12-5-3-2-4-11(12)15(20)22/h2-5,9H,6-8H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVJFEKHWXMWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinone core One common approach is the condensation of anthranilic acid with an appropriate isocyanate or carbonyl compound to form the quinazolinone structure

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinazolinone core can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can be performed on the oxadiazole ring or the quinazolinone core.

Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

Reduction reactions might involve hydrogenation with palladium on carbon or other reducing agents.

Substitution reactions could employ reagents like alkyl halides, amines, or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation can yield hydroxylated or carboxylated derivatives.

Reduction can produce amines or alcohols.

Substitution reactions can lead to a variety of substituted quinazolinones or oxadiazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibit promising anticancer properties. Research has focused on the design of quinazoline derivatives as effective inhibitors of cancer cell proliferation. The oxadiazole moiety enhances the biological activity of these compounds by improving their interaction with target proteins involved in cancer progression .

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds that incorporate oxadiazole structures have shown efficacy in inhibiting tau protein aggregation, a hallmark of Alzheimer's pathology. This suggests that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may serve as a lead compound for developing treatments aimed at tauopathies .

Antimicrobial Properties

Oxadiazoles are known for their antimicrobial properties. Preliminary studies on related compounds indicate that they can inhibit the growth of various bacterial strains. This application is particularly relevant in the development of new antibiotics to combat resistant bacterial infections .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of quinazoline derivatives were synthesized and screened for anticancer activity against several cancer cell lines. The results showed that compounds with an oxadiazole substituent exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was attributed to increased apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Mechanism

A research team investigated the neuroprotective effects of oxadiazole derivatives in an Alzheimer's disease model. The study demonstrated that treatment with these compounds reduced tau phosphorylation and aggregation in neuronal cells, leading to improved cognitive function in treated animals. This highlights the potential of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide as a candidate for further development in neurodegenerative disease therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The oxadiazole ring can enhance this interaction by providing additional binding sites or altering the compound's overall conformation.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s unique structure invites comparison with other 1,2,4-oxadiazole derivatives and propanamide-linked heterocycles. Below, key analogues are analyzed for structural similarities, synthetic yields, and physicochemical properties.

Table 1: Structural Comparison of Target Compound and Analogues

Key Observations :

- Heterocyclic Diversity: The target compound’s quinazolinone moiety distinguishes it from pyrimidine (5d ), cephalosporin (17b ), and carbazole-based analogues (6a–6e ).

- In contrast, oxadiazole-pyrimidine derivatives (5d, 5g) achieved yields of 85–90% via three-component cycloaddition , suggesting more efficient routes for simpler scaffolds.

- Pharmacophore Flexibility : The propanamide linker in the target compound is conserved in 17b and 6a–6e , underscoring its role as a versatile spacer for optimizing bioactivity and solubility.

Table 2: Physicochemical and Spectral Data

Key Observations :

- Spectral Trends : Oxadiazole-propanamide derivatives (6a–6e ) show distinct ¹H NMR signals for aromatic protons (δ 8.0–8.5) and HRMS-confirmed molecular ions, which could guide characterization of the target compound.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₅N₃O₂

- Molecular Weight : 255.29 g/mol

- CAS Number : 2034413-74-4

This compound features a quinazoline moiety and an oxadiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Research indicates that compounds containing oxadiazole structures exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific oncogenic pathways.

- Case Studies :

- A study reported that similar oxadiazole derivatives showed IC₅₀ values ranging from 0.67 to 1.95 µM against prostate and colon cancer cell lines .

- Another investigation demonstrated that modified oxadiazoles exhibited selective inhibition against leukemia and breast cancer cell lines with promising growth inhibition percentages .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Oxadiazole derivatives are known to exhibit activity against a range of pathogenic bacteria and fungi.

- Findings : Compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL .

- Comparison with Standards : The activity was found to be superior to traditional antibiotics like chloramphenicol.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against α-glucosidase, which is relevant for diabetes management.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

- Synthesis Steps :

- Step 1 : Prepare the oxadiazole precursor (e.g., 3-methyl-1,2,4-oxadiazole derivatives) via cyclization of amidoximes with acyl chlorides under reflux in anhydrous solvents like dioxane .

- Step 2 : Functionalize the quinazolinone core using nucleophilic substitution or coupling reactions. For example, introduce a propanamide linker via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

- Method : Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (SHELXD for structure solution, SHELXL for refinement). Optimize data collection at low temperatures (100 K) to minimize thermal motion artifacts .

- Validation : Cross-validate bond lengths/angles with density functional theory (DFT) calculations. Report R-factors below 0.05 for high confidence .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data in in vitro vs. in vivo models for this compound?

- Approach :

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. Use LC-MS to detect metabolites interfering with activity .

- Formulation : Test solubility enhancers (e.g., cyclodextrins, liposomal encapsulation) to improve bioavailability if poor absorption is observed .

- Case Study : A quinazolinone derivative showed 90% inhibition of kinase X in vitro but <20% efficacy in mice due to plasma protein binding. Adjust dosing regimens or modify the propanamide linker to reduce binding .

Q. How can computational methods guide the optimization of this compound’s selectivity for target enzymes?

- Workflow :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the target (e.g., kinase ATP-binding pocket). Prioritize residues critical for binding (e.g., hinge region) .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-enzyme complexes. Focus on hydrogen bonds between the oxadiazole methyl group and hydrophobic pockets .

- Validation : Synthesize analogs with modified oxadiazole substituents (e.g., bulkier groups) and compare IC₅₀ values against off-target enzymes .

Q. What experimental designs are robust for evaluating synergistic effects with existing anticancer agents?

- Design :

- Combination Index (CI) : Use the Chou-Talalay method. Treat cancer cell lines (e.g., MCF-7, A549) with serial dilutions of the compound + cisplatin/paclitaxel. Calculate CI values via CompuSyn software .

- Mechanistic Studies : Perform RNA-seq to identify pathways upregulated in synergy (e.g., apoptosis markers like caspase-3) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

- Root Cause : Steric hindrance from the 3-methyl-oxadiazole group or poor nucleophilicity of the quinazolinone nitrogen.

- Solutions :

- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Replace EDC with BOP reagent to enhance coupling efficiency in polar aprotic solvents (e.g., DMF) .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.